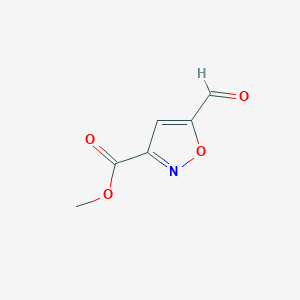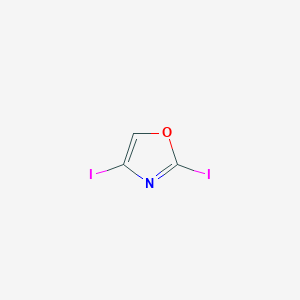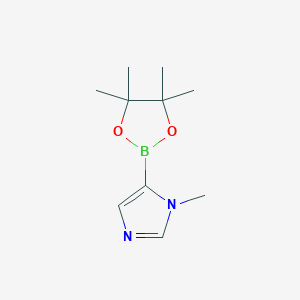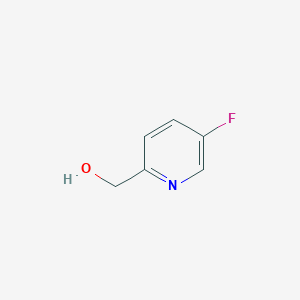![molecular formula C7H7N3 B1326529 3-Methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1072249-89-8](/img/structure/B1326529.png)
3-Methyl-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the 3-position of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been shown to interact with various targets. The primary targets of this compound include diverse tyrosine, serine/threonine, and lipid kinases . These targets play crucial roles in cellular processes such as cell growth, apoptosis, angiogenesis, and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer . Therefore, the inhibition of TRKs by this compound can potentially suppress cancer progression .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to the suppression of cell proliferation and survival .
Result of Action
The inhibition of TRKs by this compound can lead to the suppression of cell proliferation and survival . This can potentially result in the suppression of cancer progression . .
Biochemische Analyse
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several key enzymes and proteins, influencing their function and activity. For instance, this compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active sites of these enzymes, this compound can alter their catalytic activity, leading to changes in cellular proliferation and apoptosis. Additionally, it has been observed to interact with tropomyosin receptor kinases (TRKs), which are involved in cell signaling pathways related to growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it can inhibit the proliferation of tumor cells by targeting specific kinases involved in cell cycle progression . Furthermore, this compound has been reported to induce apoptosis in certain cell lines, highlighting its potential as an anti-cancer agent . Its impact on gene expression includes the modulation of transcription factors and the regulation of genes associated with cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it binds to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, this compound can modulate the activity of TRKs by binding to their active sites, affecting downstream signaling pathways such as the Ras/Erk and PI3K/Akt pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that this compound can have lasting effects on tumor growth and metastasis.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The metabolic flux of this compound can influence its pharmacokinetics and bioavailability, affecting its overall therapeutic potential. Additionally, this compound can impact the levels of certain metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization within cells can influence its activity and function, with higher concentrations observed in certain organelles such as the nucleus and mitochondria . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to accumulate in specific cellular compartments, including the nucleus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to these compartments. In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the desired pyrazolopyridine ring system .
Another approach involves the use of 1,3-diketones and hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3-position, which can affect its binding affinity and selectivity for molecular targets.
1H-Pyrazolo[4,3-c]pyridine: Has a different ring fusion pattern, leading to variations in its chemical reactivity and biological activity.
1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYUBYDFVQGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648800 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072249-89-8 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)






![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)


